(2-Acetyl-6-aminopyridin-4-YL)acetic acid
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Overview
Description
(2-Acetyl-6-aminopyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Acetyl-6-aminopyridin-4-YL)acetic acid typically involves the acylation of 6-aminopyridine. One common method is the reaction of 6-aminopyridine with acetic anhydride under basic conditions. The reaction is usually carried out at an elevated temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-6-aminopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different acylated or alkylated pyridine compounds .
Scientific Research Applications
(2-Acetyl-6-aminopyridin-4-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (2-Acetyl-6-aminopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(6-Aminopyridin-2-yl)acetic acid: A similar compound with slight structural differences.
2-(6-Aminopyridin-3-yl)acetic acid: Another related compound with variations in the position of functional groups.
Uniqueness
(2-Acetyl-6-aminopyridin-4-YL)acetic acid is unique due to its specific acetyl and amino substitutions on the pyridine ring. These functional groups confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-acetyl-6-aminopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)7-2-6(4-9(13)14)3-8(10)11-7/h2-3H,4H2,1H3,(H2,10,11)(H,13,14) |
InChI Key |
AEDJHQFPSJVVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)N |
Origin of Product |
United States |
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